N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-12-6-7-16(13(2)9-12)25-19(27)17-14(3)24-20-22-11-23-26(20)18(17)15-5-4-8-21-10-15/h4-11,18H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGKLZMYWVGHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CN=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation allows for rapid heating and uniform temperature distribution, resulting in higher yields and reduced reaction times . Additionally, the process is environmentally friendly as it eliminates the need for catalysts and additives.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups replacing the original atoms or groups .
Scientific Research Applications
N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound acts as an inhibitor of specific enzymes and receptors, such as JAK1, JAK2, and RORγt . It binds to these targets, disrupting their normal function and leading to the desired biological effects. For example, inhibition of JAK1 and JAK2 can result in the suppression of inflammatory responses and cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analog Comparison
Key Observations :
- Substituent Effects on Yield: Electron-withdrawing groups (e.g., NO₂ in 5j) reduce yields (43%) compared to bromine (5k, 54%), likely due to steric or electronic hindrance .
- Melting Points : Nitro-substituted 5j has a higher melting point (320°C) than brominated 5k (284°C), reflecting stronger intermolecular interactions (e.g., dipole-dipole) .
Spectroscopic and Physicochemical Properties
- NMR Trends : Aromatic protons in 4h appear at δ 7.27–7.38 (phenyl), while NH groups resonate at δ 11.90, indicating strong hydrogen bonding .
- HRMS Data : Analogs like 5j and 5k show precise mass matches (<2 ppm error), confirming structural integrity .
- Solubility : Pyridine (target compound) and thienyl () groups may enhance solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl in 4h ).
Biological Activity
N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.44 g/mol. The structure features a triazole ring fused to a pyrimidine moiety, which is known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in anticancer drug development. The compound has been evaluated against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) cell lines.
- IC50 Values : In vitro assays revealed that the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For example, an IC50 value of 1.18 ± 0.14 µM was reported against HEPG2 cells, which is significantly lower than that of standard drugs like staurosporine (IC50 = 4.18 ± 0.05 µM) .
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth and survival:
- EGFR Inhibition : The compound has shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity and PARP cleavage.
Pharmacological Profile
In addition to its anticancer properties, this compound has demonstrated various other biological activities:
Case Studies
- Study on Anticancer Efficacy : A study evaluated the compound's effects on MDA-MB-435 melanoma cells and found a growth inhibition percentage (GP) of 39.77%, indicating significant cytotoxicity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, further supporting its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are efficient synthetic methodologies for preparing triazolopyrimidine derivatives like this compound?
- Methodological Answer : A green chemistry approach using 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic additive in water/ethanol (1:1 v/v) at reflux (65°C) yields high-purity triazolopyrimidines. TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, enabling mild conditions and avoiding volatile solvents. Post-reaction, TMDP can be recovered via filtration and reused with minimal activity loss .
- Key Parameters : Reaction time (4–6 hrs), solvent ratio (1:1 ethanol/water), and TMDP loading (10 mol%).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.14–8.91 ppm for pyridinyl and phenyl groups) . X-ray crystallography resolves the fused triazole-pyrimidine core geometry, confirming planarity (e.g., dihedral angles ~87–89° between rings) and π-π stacking interactions in the crystal lattice .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Kinase inhibition : Screen against kinase panels (e.g., tyrosine kinases) using fluorescence polarization assays to assess binding affinity .
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines, leveraging the pyridinyl group’s role in target interaction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., -Br, -CF₃) to enhance kinase binding .
- Core modification : Introduce a thioether or amino group at position 2 to improve solubility and metabolic stability .
- Validation : Compare IC₅₀ values across derivatives using dose-response curves and molecular docking to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Q. How should researchers address contradictions in catalytic efficiency claims for TMDP-based synthesis?
- Methodological Answer :
- Reproducibility checks : Standardize TMDP purity (≥98% via HPLC) and solvent ratios to minimize batch variability .
- Catalyst recycling analysis : Monitor TMDP recovery rates (≥95% after 5 cycles) using TLC and microanalysis to confirm structural integrity .
- Controlled comparisons : Run parallel reactions with piperidine (traditional catalyst) to benchmark yields and byproduct profiles .
Q. What advanced techniques resolve discrepancies in biological assay results across labs?
- Methodological Answer :
- Orthogonal validation : Confirm kinase inhibition via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., Kd, ΔH) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) that may interfere with assays .
Data Analysis & Optimization
Q. What computational tools predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME modeling : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Docking simulations : AutoDock Vina or Schrödinger Suite maps interactions with targets (e.g., binding free energy < -8 kcal/mol suggests high affinity) .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to maintain temperature control (65±2°C) and reduce side reactions .
- Process analytics : In-line FTIR monitors reaction progress (e.g., carbonyl peak at ~1700 cm⁻¹ for carboxamide formation) .
Contradiction Management
Q. How to reconcile conflicting reports on the compound’s thermal stability?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
